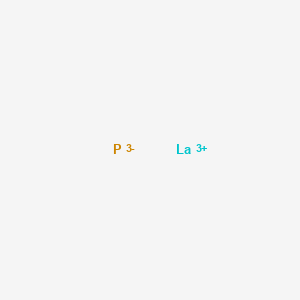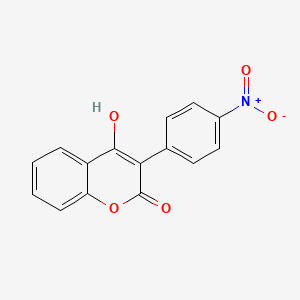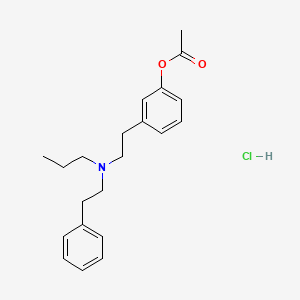
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride is a complex organic compound that belongs to the class of phenols
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Nitration and Reduction: The initial step involves the nitration of phenol to introduce a nitro group, followed by reduction to form the corresponding amine.
Alkylation: The amine is then alkylated with propylphenethylamine to form the desired intermediate.
Acetylation: The intermediate is acetylated using acetic anhydride to introduce the acetate group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
科学研究应用
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group may participate in hydrogen bonding and other interactions, while the aminoethyl and acetate groups may influence the compound’s overall binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- Phenol, 2-propyl-
- Phenol, o-propyl-
- 2-Phenethylamines
Uniqueness
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial purposes.
属性
CAS 编号 |
65934-58-9 |
|---|---|
分子式 |
C21H28ClNO2 |
分子量 |
361.9 g/mol |
IUPAC 名称 |
[3-[2-[2-phenylethyl(propyl)amino]ethyl]phenyl] acetate;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-3-14-22(15-12-19-8-5-4-6-9-19)16-13-20-10-7-11-21(17-20)24-18(2)23;/h4-11,17H,3,12-16H2,1-2H3;1H |
InChI 键 |
SFABMTOOHUXWDW-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)OC(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


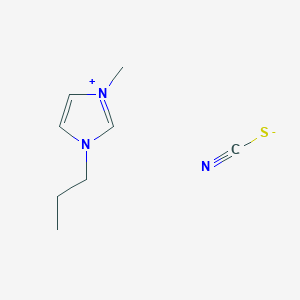
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
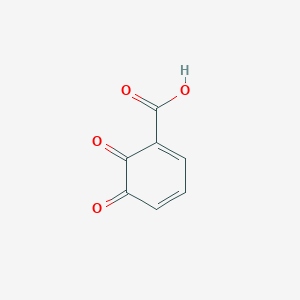
![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)


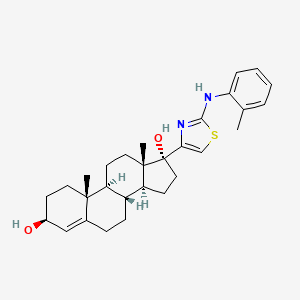
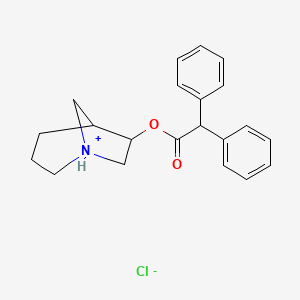
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)


